Propionylpromazine is a pharmaceutical compound belonging to the phenothiazine class, primarily used as a tranquilizer in veterinary medicine. It is derived from promazine and is characterized by its propionyl group substitution, which enhances its pharmacological properties. Propionylpromazine is utilized for its sedative effects in animals and has been studied for its biochemical interactions and metabolic pathways.
Propionylpromazine is classified as a tranquilizer and belongs to the broader category of antipsychotic agents. It is often used in veterinary practices to manage anxiety and sedation in various animal species. The compound can be synthesized from phenothiazine derivatives through specific chemical reactions that introduce the propionyl group.
The synthesis of propionylpromazine typically involves a multi-step process. One common method includes the alkylation of phenothiazine at position 10 using a suitable alkylating agent, such as 1-bromopropane or 1,3-dibromopropane. This reaction results in the formation of propionylpromazine through the following general steps:
The synthesis can be monitored using high-performance liquid chromatography (HPLC) for purity assessment and yield optimization .
The molecular formula of propionylpromazine is CHNS, with a molecular weight of 306.45 g/mol. Its structure features a phenothiazine backbone with a propionyl side chain attached to the nitrogen atom at position 10.
Propionylpromazine can undergo various chemical reactions typical for phenothiazines, including:
These reactions are significant for understanding the metabolism and pharmacokinetics of propionylpromazine in biological systems .
Propionylpromazine exerts its pharmacological effects primarily through antagonism of dopamine D2 receptors in the central nervous system. This action leads to:
Pharmacokinetic studies indicate that after administration, propionylpromazine is rapidly absorbed, with peak plasma concentrations typically occurring within one hour post-injection .
These properties are crucial for formulation development and storage considerations in pharmaceutical applications .
Propionylpromazine is primarily used in veterinary medicine for sedation during surgical procedures or stressful situations. Its applications include:
Additionally, due to its biochemical properties, it has been studied for potential applications in detecting doping substances in equine athletes .
Propionylpromazine (CAS 3568-24-9) is a phenothiazine derivative with the systematic IUPAC name 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one [3] [4]. Its molecular formula is C₂₀H₂₄N₂OS, corresponding to a monoisotopic mass of 340.1609 Da and an average mass of 340.485 g/mol [1] [4]. The core structure consists of a tricyclic phenothiazine ring system substituted at position 10 with a 3-(dimethylamino)propyl chain and at position 2 with a propionyl group (CCC=O) [4] [8]. This propionyl side chain distinguishes it from acepromazine (acetyl group) and chlorpromazine (chlorine atom at position 2) [3].
Common synonyms include propiopromazine, 2-propionylpromazine, and Combelen (veterinary trade name) [3] [4]. The compound exists as a free base or in salt forms such as hydrochloride (CAS 7681-67-6) and maleate (C₂₄H₂₈N₂O₅S; CID 6436595) [2] [7] [8]. The maleate salt forms through acid-base reaction with maleic acid, increasing water solubility for clinical formulations [2].
Propionylpromazine exhibits the following key properties:
Table 1: Physicochemical Properties of Propionylpromazine
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₄N₂OS (free base) |
CAS Number (free base) | 3568-24-9 |
Molecular Weight | 340.485 g/mol |
Solubility in DMSO | 100 mg/mL (293.7 mM) |
Storage Conditions | 2–8°C, protected from light and moisture |
Propionylpromazine shares a phenothiazine core with other veterinary tranquilizers but exhibits distinct structural and functional attributes:
Structural Differences:
Pharmacological Implications:
Table 2: Structural and Functional Comparison of Key Phenothiazines
Compound | Position 2 Group | Lipophilicity | Primary Use | D2 Receptor Binding |
---|---|---|---|---|
Propionylpromazine | –COCH₂CH₃ | High | Veterinary sedation | Potent antagonist |
Acepromazine | –COCH₃ | Moderate | Human/veterinary | Moderate antagonist |
Chlorpromazine | –Cl | Low | Human antipsychotic | Weak antagonist |
Analytical Detection:
Cross-reactivity in immunoassays occurs due to structural similarities:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7